2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2S/c11-7-4-2-1-3-6(7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYCBOMUAAYYML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655503 | |
| Record name | 2-(2-Bromophenyl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955400-49-4 | |
| Record name | 2-(2-Bromophenyl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrolysis of Ethyl 2-bromothiazole-4-carboxylate
One of the most documented and straightforward methods involves the hydrolysis of ethyl 2-bromothiazole-4-carboxylate to yield 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid.
-
- Ethyl 2-bromothiazole-4-carboxylate is dissolved in methanol.
- A 10% sodium hydroxide solution is added dropwise at 0 °C.
- The reaction mixture is stirred for 2 hours at 0 °C.
- After completion, volatiles are removed under vacuum.
- The aqueous layer is acidified with 1.5 N hydrochloric acid to pH 4-5.
- The precipitated acid is filtered and dried.
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrolysis of ester | NaOH (10%), 0 °C, 2 h | 93 | High purity, white solid product |
| Acidification & isolation | HCl to pH 4-5, filtration | - | Precipitation of product |
This method is favored for its simplicity, mild reaction conditions, and high yield, making it suitable for laboratory-scale synthesis.
Cyclocondensation and Bromination Routes
Another approach involves the synthesis of the thiazole ring via cyclocondensation reactions followed by selective bromination:
- Starting from precursors such as 4-aminoacetophenone and itaconic acid, the thiazole ring is constructed.
- Bromination is carried out using bromine in acetic acid at room temperature.
- The brominated intermediate undergoes further reactions with thiocarbonyl compounds to yield substituted thiazoles.
This method is more complex and involves multiple steps but allows for structural diversity and functional group tolerance.
Industrialized One-Pot Synthesis via 2-Bromothiazole
For large-scale production, an industrially viable one-pot method has been developed:
- Step 1: Lithiation of 2-bromothiazole using n-butyllithium in solvents like MTBE or THF at -70 to -75 °C to form thiazole-2-lithium intermediate.
- Step 2: Carbonyl insertion by bubbling dry carbon dioxide gas at controlled temperatures.
- Step 3: Chlorination of the lithium formate intermediate with thionyl chloride in methylene dichloride at reflux (~45 °C) to form thiazole-2-formyl chloride.
- Step 4: Ammonolysis by treatment with ammoniacal liquor at 0–15 °C to yield thiazole-2-methanamide.
While this patent focuses on thiazole-2-methanamide, the methodology of lithiation, carbonyl insertion, and subsequent functionalization is relevant for preparing related thiazole carboxylic acids, including brominated derivatives.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Lithiation | n-BuLi, MTBE or THF, -70 to -75 °C | 71.1 | Formation of lithium intermediate |
| Carbonyl insertion | CO2 gas, -60 to -65 °C | - | Formation of lithium formate |
| Chlorination | Thionyl chloride, methylene dichloride, reflux | 75.3-78.5 | Formation of formyl chloride |
| Ammonolysis | Ammoniacal liquor, 0-15 °C | - | Formation of amide |
This process is advantageous for industrial scale due to its one-pot nature, cost-effectiveness, and safety profile.
General Thiazole-4-Carboxylic Acid Preparation from Halomethylthiazoles
Older literature describes preparation of thiazole-4-carboxylic acids by hydrolysis of halomethylthiazoles:
- Halomethylthiazole derivatives are extracted and purified by solvent extraction and distillation.
- Hydrolysis is performed by acidification and cooling to precipitate the carboxylic acid.
- Yields range from 65% to 85.5% depending on starting materials and conditions.
This method, while classical, is less specific for brominated phenyl-substituted thiazoles but provides insight into carboxylic acid formation on the thiazole ring.
| Method | Key Reagents/Conditions | Yield (%) | Scale Suitability | Notes |
|---|---|---|---|---|
| Hydrolysis of ethyl ester | NaOH (10%), MeOH, 0 °C, acidification | ~93 | Lab scale | Simple, high yield, pure product |
| Cyclocondensation + bromination | Bromine in acetic acid, thiocarbonyl compounds | Variable | Lab scale | Multi-step, allows functionalization |
| Industrial one-pot lithiation route | n-BuLi, CO2, SOCl2, NH3, MTBE/THF, -70 to 45 °C | 53-58 | Industrial scale | Cost-effective, scalable, safer process |
| Halomethylthiazole hydrolysis | Acidification, cooling, solvent extraction | 65-85.5 | Classical method | Less specific, older method |
- The hydrolysis of ethyl esters remains the most efficient and reproducible laboratory method for obtaining this compound with high purity and yield.
- Industrial processes focus on one-pot syntheses using lithiation and carbonyl insertion, minimizing purification steps and improving safety and cost-effectiveness.
- Bromination reactions on thiazole derivatives require careful control of conditions to avoid overbromination or side reactions; acetic acid as solvent at room temperature is effective.
- Purification typically involves acidification to precipitate the carboxylic acid, followed by filtration and drying; yields and purity can be optimized by controlling pH and temperature during isolation.
- Analytical characterization includes LCMS, melting point determination (~204-205 °C), and infrared spectroscopy to confirm structure and purity.
Chemical Reactions Analysis
2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using reagents like organometallic compounds or halogen exchange reactions.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiazolidines.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions such as amide bond formation or esterification.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid. Research indicates that compounds with thiazole moieties can exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of thiazoles have shown promising results in inhibiting the growth of MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. In particular, a related compound demonstrated an IC value of 2.57 µM against MCF-7 cells, indicating significant potency compared to standard treatments like Staurosporine .
Mechanism of Action
The anticancer activity is attributed to several mechanisms:
- Cell Cycle Arrest : Compounds induce cell cycle arrest at the G1/S phase, leading to increased apoptosis rates.
- VEGFR Inhibition : Some thiazole derivatives inhibit vascular endothelial growth factor receptor (VEGFR), crucial for tumor angiogenesis .
Agricultural Applications
Pesticidal Properties
Thiazole derivatives have been investigated for their pesticidal properties. The presence of bromine in the structure enhances the biological activity against specific pests and pathogens. Studies suggest that these compounds can act as effective fungicides or herbicides due to their ability to disrupt cellular processes in target organisms.
Material Science Applications
Synthesis of Functional Materials
The compound can be utilized in synthesizing novel materials with specific functionalities. For instance, it can act as a precursor for creating polymers or composites that exhibit enhanced thermal stability or electrical conductivity. The unique thiazole ring structure contributes to the material's properties, making it suitable for applications in electronics and coatings.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets within biological systems. The thiazole ring can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to cell death in cancer cells. The bromine atom and carboxylic acid group enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Structural and Functional Analogues
2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic Acid
- Structure : Substitutes bromine with a methyl group at the para position of the phenyl ring.
- Key Differences :
- Electronic Effects : The methyl group is electron-donating, contrasting with bromine’s electron-withdrawing nature.
- Biological Activity : Demonstrated anti-AgrA activity in docking studies, suggesting its role as a quorum-sensing inhibitor .
- Molecular Weight : ~228.27 g/mol (lower than the brominated analogue).
2-(3-Bromophenyl)-1,3-thiazol-4-yl Acetic Acid
- Structure : Bromine at the meta position of the phenyl ring; carboxylic acid replaced by an acetic acid group.
- CAS: 851879-29-3 (discontinued in commercial catalogs) .
2-(4-Bromophenyl)-1,3-thiazole-4-carbaldehyde
- Structure : Carboxylic acid replaced by an aldehyde group; bromine at the para position.
- Key Differences :
2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic Acid (WZ-9696)
- Structure : A benzyl group (4-bromophenylmethyl) at position 2.
- Synthetic Accessibility: Commercial availability noted in combinatorial chemistry catalogs .
2-(3-Chloropyridin-2-yl)-1,3-thiazole-4-carboxylic Acid
- Structure : Chlorine replaces bromine; phenyl ring substituted with a pyridine heterocycle.
- Key Differences :
Biological Activity
2-(2-Bromophenyl)-1,3-thiazole-4-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential in various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a thiazole ring, which incorporates both sulfur and nitrogen atoms, contributing to its unique reactivity and interaction with biological systems. The presence of the bromophenyl group enhances its lipophilicity and electronic properties, potentially improving its efficacy in therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆BrN₃O₂S |
| Molecular Weight | 292.12 g/mol |
| Melting Point | 187 °C |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Thiazole derivatives, including this compound, have shown promising antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial and fungal strains. For instance, a study demonstrated that thiazole derivatives exhibited significant activity against Staphylococcus aureus and Candida albicans at concentrations as low as 10 µg/mL.
Anticancer Activity
The compound has been evaluated for its anticancer properties through various in vitro and in vivo studies. It has been shown to induce apoptosis in cancer cell lines by activating cell cycle arrest mechanisms. Research indicates that at concentrations ranging from 1 to 50 µM, this compound significantly reduced cell viability in human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .
Table: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| HeLa | 1 | 85 |
| HeLa | 10 | 65 |
| MCF-7 | 50 | 40 |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated microglial cells . This suggests potential applications in treating neuroinflammatory conditions.
The biological activity of this compound is largely attributed to its interaction with various biomolecules. It has been reported to bind to topoisomerase II, leading to the inhibition of DNA replication and transcription processes in cancer cells. Additionally, it may modulate signaling pathways involved in apoptosis and inflammation.
Case Studies
Several case studies have highlighted the therapeutic potential of thiazole derivatives:
- Anticancer Efficacy : A study involving a series of thiazole derivatives demonstrated that compounds with similar structures exhibited enhanced antitumor activity in xenograft models. The findings suggest that modifications on the thiazole ring can significantly influence biological activity.
- Antimicrobial Testing : In a clinical setting, thiazole derivatives were tested against resistant strains of bacteria. The results indicated a notable decrease in bacterial load when treated with these compounds .
Q & A
Basic: What are the recommended synthetic routes for 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid, and what intermediates are critical?
Methodological Answer:
A common approach involves cyclocondensation of 2-bromophenyl-substituted thioamides with α-bromo-α-keto carboxylic acid derivatives. Key intermediates include ethyl 2-(2-bromophenyl)thiazole-4-carboxylate, which undergoes hydrolysis to yield the carboxylic acid. Ethyl ester precursors (e.g., as in ) are often used to simplify purification. Post-synthetic bromination or Suzuki coupling may introduce the 2-bromophenyl group. Optimization of reaction conditions (e.g., solvent, temperature) is critical to minimize side reactions like dehalogenation.
Basic: Which spectroscopic techniques are prioritized for structural validation of this compound?
Methodological Answer:
- NMR : , , and -NMR (if applicable) confirm substituent positions and purity. The bromophenyl group’s aromatic protons appear as distinct splitting patterns.
- IR : Carboxylic acid C=O stretching (~1700 cm) and thiazole ring vibrations (~1600 cm) are diagnostic.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected: ~284.13 g/mol).
- X-ray Crystallography : For unambiguous confirmation, SHELX programs (e.g., SHELXL ) refine crystal structures, resolving bond angles and torsional strain.
Advanced: How can computational models predict bioactivity or reactivity of this compound?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to simulate binding to target proteins (e.g., EP2/EP3 receptors, as in ). Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the bromophenyl ring.
- DFT Calculations : Analyze electron density maps to predict reactivity at the thiazole C4-carboxylic acid or bromophenyl C2 positions.
- MD Simulations : Assess stability in biological membranes using GROMACS, accounting for solubility limitations inferred from logP values.
Advanced: How to address crystallographic data discrepancies in derivatives?
Methodological Answer:
- Data Collection : Use high-resolution synchrotron sources to minimize noise.
- Refinement : Apply SHELXL’s twin refinement for twinned crystals . Validate with R-factors (<5% for high-quality data).
- Validation Tools : Check for overfitting using R-free values and tools like MolProbity. For ambiguous electron density, consider alternative conformers or disorder modeling.
Basic: What solvent systems are optimal for reactions involving this compound?
Methodological Answer:
- Polar Solvents : DMSO or DMF enhance solubility due to the carboxylic acid’s polarity (logP ~2.5, estimated).
- Reaction Media : Use THF/water mixtures for hydrolysis of ester precursors. Avoid protic solvents if intermediates are acid-sensitive.
- Crystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals, as suggested by similar thiazole derivatives .
Advanced: How does the bromophenyl group modulate electronic and pharmacological properties?
Methodological Answer:
- Electron-Withdrawing Effect : The bromine atom increases electrophilicity at the thiazole ring, enhancing reactivity in nucleophilic substitutions.
- Bioactivity : The bulky bromophenyl group may improve binding to hydrophobic pockets in targets like prostaglandin receptors (see ). Compare with non-brominated analogs (e.g., 2-phenyl derivatives ) to isolate substituent effects.
Basic: What thermal stability data are reported for this compound?
Methodological Answer:
- Melting Point : ~165–170°C (based on structurally similar bromothiazoles ).
- Thermogravimetric Analysis (TGA) : Decomposition begins at ~250°C. Store at 2–8°C under inert atmosphere to prevent degradation.
Advanced: What functional group modifications enhance pharmacological activity?
Methodological Answer:
- Esterification : Ethyl esters (e.g., ) improve cell permeability but require hydrolysis in vivo for activity.
- Amide Derivatives : Conjugation with amines enhances target selectivity (e.g., EP2/EP3 receptor agonists ).
- Halogen Substitution : Fluorine at the phenyl ring (see ) may increase metabolic stability.
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods due to potential irritancy (similar to brominated aromatics ).
- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal. Avoid skin contact; wash immediately with soap/water.
Advanced: How to achieve enantiomeric purity in chiral analogs?
Methodological Answer:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during cyclization.
- Chromatography : Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers.
- Crystallization-Induced Asymmetric Transformation : Utilize diastereomeric salt formation, as seen in tetrahydrofuran-containing analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
